N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE
Description
N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a dimethyl furan moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(10(2)20-9)15(19)17-13-6-4-5-12(8-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQRXTVURKKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE typically involves the reaction of 3-acetamidophenol with 2,5-dimethylfuran in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include acetic anhydride, which facilitates the acetylation process, and a base such as sodium hydroxide to maintain the pH .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted phenyl-furan compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .
Scientific Research Applications
N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the modulation of metabolic pathways and cellular functions . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-ACETAMIDOPHENYL)-2,5-DIMETHYL-3-FURAMIDE include:
- 3-Acetamidophenol
- 2,5-Dimethylfuran
- N-Phenylacetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the acetamidophenyl and dimethyl furan moieties. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
